N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that combines an indene moiety, a piperidine ring, and a thiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves multiple steps The process begins with the preparation of the indene derivative, followed by the formation of the piperidine ringCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methoxyethanamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanesulfonic acid under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-methyl}-2-methoxyethanamine dihydrochloride
- N-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-methyl}-2-methoxyethanamine dihydrochloride
Uniqueness
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS2/c1-14-12-25-20(21-14)26-13-19(24)22-17-7-4-8-23(11-17)18-9-15-5-2-3-6-16(15)10-18/h2-3,5-6,12,17-18H,4,7-11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDYYRZEQDGDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC(=O)NC2CCCN(C2)C3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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